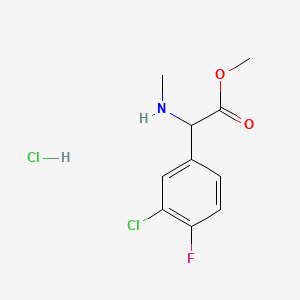![molecular formula C7H11BF2O3 B13452058 2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a spirocyclic structure containing fluorine atoms, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid typically involves the formation of the spirocyclic structure followed by the introduction of the boronic acid group. One common method involves the reaction of a suitable spirocyclic precursor with a boron-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of {2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
{2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various functionalized spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
{2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid has several scientific research applications, including:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Wirkmechanismus
The mechanism by which {2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The spirocyclic structure also contributes to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}methanamine hydrochloride: This compound shares the spirocyclic structure but has a methanamine group instead of a boronic acid group.
{2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl}oxy}acetic acid: Another fluorinated compound with a different functional group and structural arrangement.
Uniqueness
{2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid is unique due to its combination of a spirocyclic structure and a boronic acid group, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H11BF2O3 |
|---|---|
Molekulargewicht |
191.97 g/mol |
IUPAC-Name |
(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)boronic acid |
InChI |
InChI=1S/C7H11BF2O3/c9-7(10)5(8(11)12)6(7)1-3-13-4-2-6/h5,11-12H,1-4H2 |
InChI-Schlüssel |
IQUHQTDPUIPSLR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1C2(C1(F)F)CCOCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


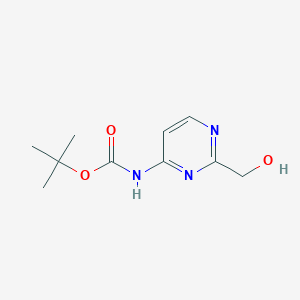
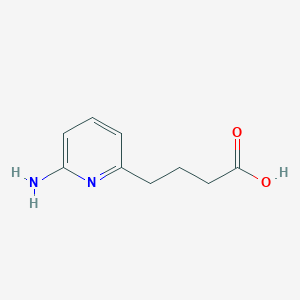
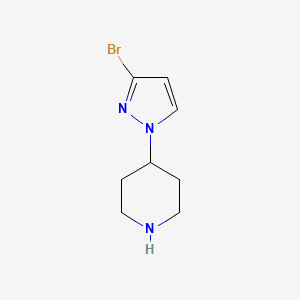
![2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid](/img/structure/B13451989.png)

![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13451995.png)
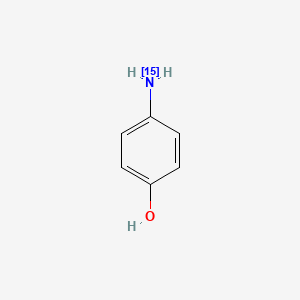
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13452016.png)
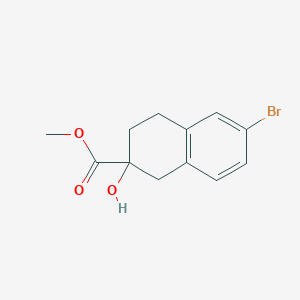
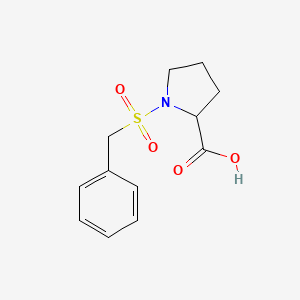
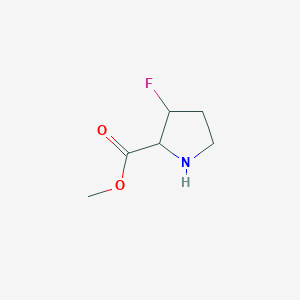
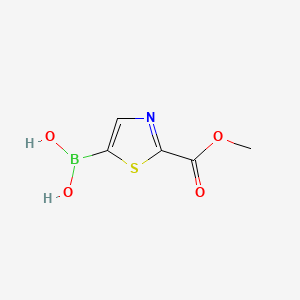
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)
